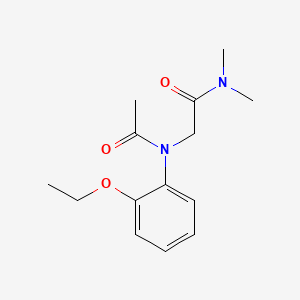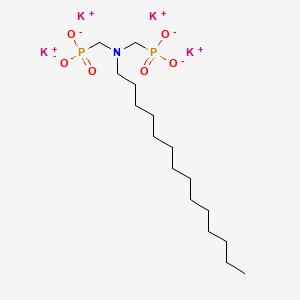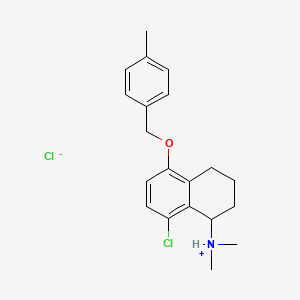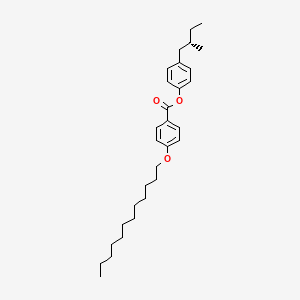![molecular formula C16H24Cl5N3O2 B13779301 N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride CAS No. 86746-04-5](/img/structure/B13779301.png)
N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride is a chemical compound with a complex structure that includes a piperazine ring and a trichlorophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .
化学反応の分析
Types of Reactions
N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学的研究の応用
Chemistry
In chemistry, N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on cellular processes. Its interactions with biological molecules can provide insights into the mechanisms of action of similar compounds .
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .
作用機序
The mechanism of action of N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with binding sites, while the trichlorophenoxy group can modulate the compound’s activity. These interactions can lead to changes in cellular processes, such as signal transduction or metabolic pathways .
類似化合物との比較
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound also contains a piperazine ring and has been studied for its therapeutic potential.
3-(4-methylpiperazin-1-yl)propanoic acid: Another piperazine derivative with different functional groups and applications.
Uniqueness
N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride is unique due to its combination of a piperazine ring and a trichlorophenoxy group. This structure provides specific chemical properties and biological activities that distinguish it from other similar compounds .
特性
CAS番号 |
86746-04-5 |
|---|---|
分子式 |
C16H24Cl5N3O2 |
分子量 |
467.6 g/mol |
IUPAC名 |
N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride |
InChI |
InChI=1S/C16H22Cl3N3O2.2ClH/c1-21-5-7-22(8-6-21)4-2-3-20-16(23)11-24-15-10-13(18)12(17)9-14(15)19;;/h9-10H,2-8,11H2,1H3,(H,20,23);2*1H |
InChIキー |
VKCGQLZNQWPKAI-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCCNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


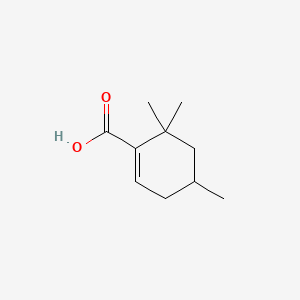

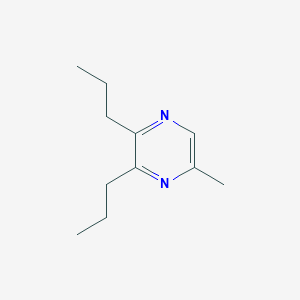
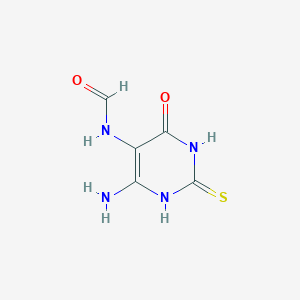
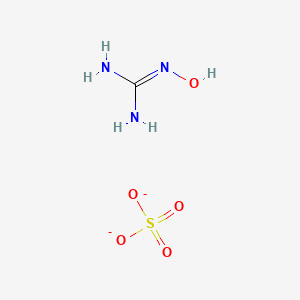
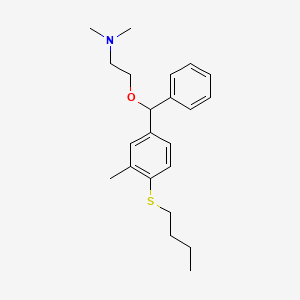
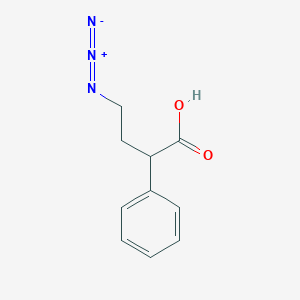
![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
![[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate](/img/structure/B13779278.png)
